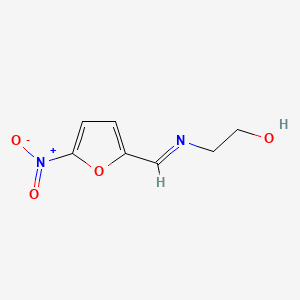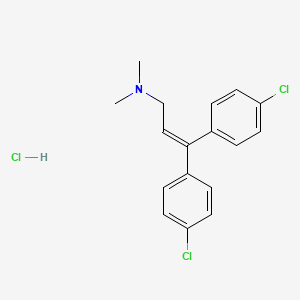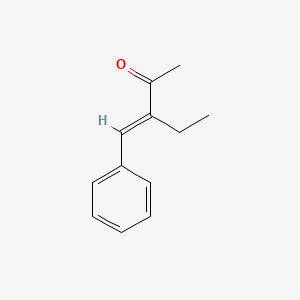
2-Pentanone, 3-(phenylmethylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 3-(phenylmethylene)- typically involves the reaction of suitable aldehydes or ketones with phenylmethylene compounds. One common method is the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but it is likely that similar synthetic routes involving aldol condensation or other organic reactions are employed on a larger scale. The reaction conditions would be optimized for yield and purity, with considerations for cost and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentanone, 3-(phenylmethylene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenylmethylene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Pentanone, 3-(phenylmethylene)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in studies of reaction mechanisms.
Biology: The compound has been studied for its biological activity, including its antifungal properties.
Medicine: Research has explored its potential therapeutic applications, although specific medical uses are still under investigation.
Wirkmechanismus
The mechanism of action of 2-Pentanone, 3-(phenylmethylene)- involves its interaction with biological molecules and pathways. For example, its antifungal activity is attributed to its ability to inhibit the growth of fungi by interfering with cellular processes such as ribosome biogenesis and oxidative phosphorylation . The compound’s effects on gene expression and metabolic pathways are also significant .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hexen-3-one, 5-methyl-1-phenyl: Another VOC with similar antifungal properties.
3-Pentanone: A simpler ketone with different physical and chemical properties.
Uniqueness
2-Pentanone, 3-(phenylmethylene)- is unique due to its specific structure and the presence of the phenylmethylene group, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
3437-89-6 |
|---|---|
Molekularformel |
C12H14O |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
(3E)-3-benzylidenepentan-2-one |
InChI |
InChI=1S/C12H14O/c1-3-12(10(2)13)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b12-9+ |
InChI-Schlüssel |
QQKHASOJMBEMJE-FMIVXFBMSA-N |
Isomerische SMILES |
CC/C(=C\C1=CC=CC=C1)/C(=O)C |
Kanonische SMILES |
CCC(=CC1=CC=CC=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


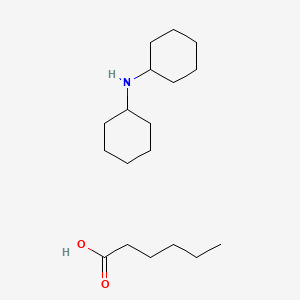
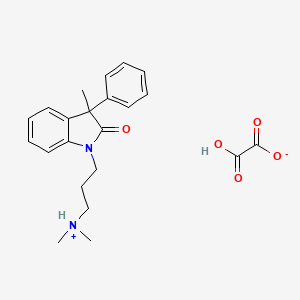
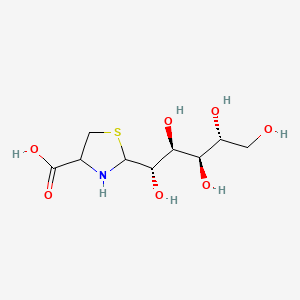
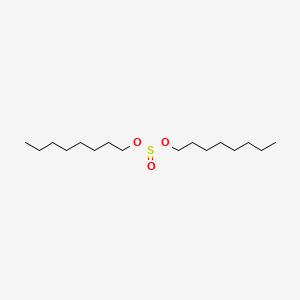

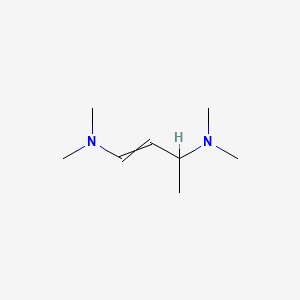
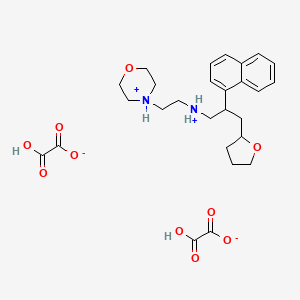
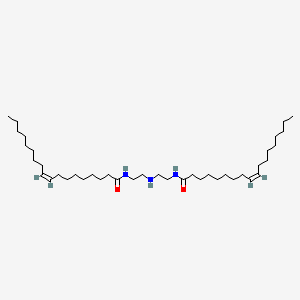
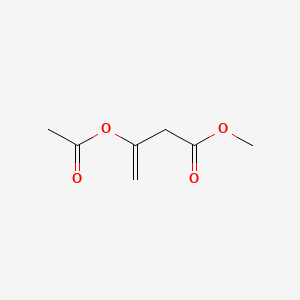
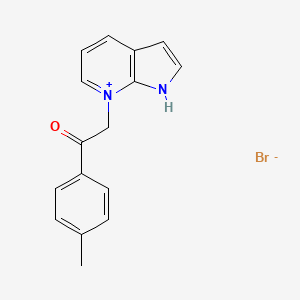
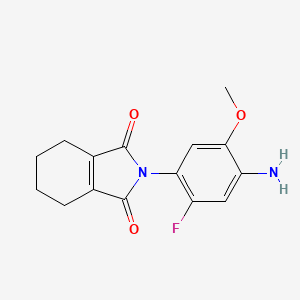
![3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13736982.png)
